molecular formula C9H9ClFN B12100441 2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine

2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine

Cat. No.: B12100441
M. Wt: 185.62 g/mol
InChI Key: LVNZCEIVEMZSLV-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H9ClFN. This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use. The exact pathways and targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
  • 2-(3,4-Difluorophenyl)cyclopropan-1-amine
  • 2-(4-Fluorophenyl)cyclopropan-1-amine

Uniqueness

2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different pharmacological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9ClFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2

InChI Key

LVNZCEIVEMZSLV-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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